An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one stands out as a versatile intermediate with significant potential for further chemical exploration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound. Drawing from established synthetic protocols and spectroscopic principles, this document aims to be an authoritative resource, elucidating the synthesis, structural characteristics, reactivity, and potential applications of 5-Acetyl-4-methylpyrimidin-2(1H)-one. By offering a detailed examination of its chemical behavior, we hope to empower researchers to unlock its full potential in the design and development of novel chemical entities.
Synthesis and Molecular Architecture
The construction of the 5-Acetyl-4-methylpyrimidin-2(1H)-one core is most effectively achieved through a cyclocondensation reaction, a variant of the well-established Biginelli reaction.[1] This one-pot synthesis strategy offers an efficient and atom-economical route to the target molecule.
Synthetic Pathway: A Modified Biginelli Reaction
The primary synthetic route involves the acid-catalyzed condensation of acetylacetone with urea.[1] This reaction proceeds through a [3+3] cycloaddition mechanism, where acetylacetone provides a three-carbon fragment and urea contributes the remaining three atoms to form the six-membered pyrimidine ring.
Experimental Protocol: Synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one
-
Reagents and Materials:
-
Acetylacetone
-
Urea
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Crystallization dish
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve urea (1.5 equivalents) in anhydrous ethanol.
-
To this solution, add acetylacetone (1.0 equivalent) in a dropwise manner while stirring continuously.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 5-Acetyl-4-methylpyrimidin-2(1H)-one as a crystalline solid.[2]
-
-
Causality in Experimental Choices:
-
Acid Catalyst: The acidic medium is crucial for protonating the carbonyl oxygen of acetylacetone, thereby activating it for nucleophilic attack by the nitrogen atom of urea. This catalysis accelerates the rate-determining step of the reaction.[1]
-
Reflux Conditions: Heating the reaction mixture to its boiling point provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate and yield.
-
Precipitation in Ice-Cold Water: The product is typically less soluble in cold water than in the ethanolic reaction mixture. This step facilitates the isolation of the crude product from the reaction medium.
-
Recrystallization: This purification technique is essential for removing unreacted starting materials and any side products, yielding a product of high purity suitable for further analysis and application.
-
Caption: Workflow for the synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one.
Physicochemical and Spectroscopic Characterization
The identity and purity of 5-Acetyl-4-methylpyrimidin-2(1H)-one are confirmed through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molar Mass | 152.15 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in alcohols and ketone solvents | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 8.45 ± 0.10 | [2] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the methyl protons at the C4 position of the pyrimidine ring.
-
A singlet for the acetyl methyl protons.
-
A singlet for the proton at the C6 position of the pyrimidine ring.
-
A broad singlet corresponding to the N-H proton of the pyrimidinone ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Signals for the two methyl carbons.
-
Signals for the pyrimidine ring carbons, with the carbonyl carbon (C2) appearing at a characteristic downfield shift.
-
A signal for the acetyl carbonyl carbon.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyrimidinone ring.
-
A strong, sharp absorption band around 1650-1700 cm⁻¹ attributed to the C=O stretching vibration of the cyclic amide (lactam).
-
Another strong absorption band in the region of 1680-1720 cm⁻¹ due to the C=O stretching of the acetyl group.
-
C-H stretching vibrations for the methyl groups will appear just below 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ).
-
Characteristic fragmentation patterns may include the loss of the acetyl group or other small fragments.
Chemical Reactivity and Tautomerism
The chemical reactivity of 5-Acetyl-4-methylpyrimidin-2(1H)-one is governed by the interplay of its functional groups and the aromaticity of the pyrimidine ring.
Tautomerism
A key feature of pyrimidin-2(1H)-ones is their ability to exist in tautomeric forms. 5-Acetyl-4-methylpyrimidin-2(1H)-one can exist in equilibrium between the lactam (amide) form and the lactim (enol) form, also known as 5-acetyl-4-methyl-2-hydroxypyrimidine.
Caption: Tautomeric equilibrium of 5-Acetyl-4-methylpyrimidin-2(1H)-one.
The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the pyrimidine ring. In most cases, the lactam form is the predominant tautomer. This tautomerism is critical as it can influence the molecule's reactivity, with the lactim form potentially exhibiting different nucleophilic or electrophilic properties.
Reactivity of the Acetyl Group
The acetyl group at the C5 position is a versatile handle for further chemical modifications. The carbonyl group can undergo a variety of reactions, including:
-
Condensation reactions: The methyl group of the acetyl moiety can be deprotonated by a base to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes to introduce new carbon-carbon bonds.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Oxidation: While less common, the acetyl group can be a precursor to other functional groups through oxidative cleavage.
Reactivity of the Pyrimidine Ring
The pyrimidine ring itself can undergo various transformations:
-
N-Alkylation/N-Acylation: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, particularly the N1 position.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the pyrimidine ring, especially in its lactim form, can make it susceptible to electrophilic attack, although the acetyl group is deactivating.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing carbonyl group can activate the pyrimidine ring towards nucleophilic attack, potentially leading to the displacement of leaving groups if present on the ring.
Potential Applications in Research and Drug Development
The structural features of 5-Acetyl-4-methylpyrimidin-2(1H)-one make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The dihydropyrimidinone core is a known pharmacophore found in various marketed drugs, including calcium channel blockers and antihypertensive agents.[1]
The presence of the reactive acetyl group and the modifiable pyrimidine ring allows for the generation of libraries of novel compounds for screening in various biological assays. For instance, derivatives of this scaffold could be explored as:
-
Enzyme inhibitors: The pyrimidinone core can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.
-
Receptor antagonists or agonists: Modification of the substituents on the pyrimidine ring can lead to compounds with specific affinities for various receptors.
-
Antimicrobial or antiviral agents: The pyrimidine nucleus is a key component of nucleobases, and its derivatives have shown promise as antimicrobial and antiviral agents.
Conclusion
5-Acetyl-4-methylpyrimidin-2(1H)-one is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via a modified Biginelli reaction, coupled with the versatile reactivity of its functional groups, provides a platform for the development of a wide array of more complex molecules. The potential for tautomerism adds another layer of complexity and opportunity to its chemical behavior. This technical guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, aiming to serve as a foundational resource for scientists and researchers. Further exploration of this compound and its derivatives holds significant promise for the discovery of novel chemical entities with important applications in drug discovery and materials science.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 659-661. Available from: [Link]
-
ChemBK. (2024). 5-acetyl-4-methylpyrimidin-2(1H)-one. Available from: [Link]
-
Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3). Available from: [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. Available from: [Link]
-
Shafiee, M., & Ghasemi, S. (2015). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 20(6), 11465-11478. Available from: [Link]
